molecular formula C20H18N2O4S B4053131 methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4053131
M. Wt: 382.4 g/mol
InChI Key: LPCVKIWIUNFFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 382.09872823 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrimidine derivatives, including compounds similar to methyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been extensively studied. These compounds are synthesized through multicomponent cyclocondensation reactions (MCRs), and their structures are confirmed using techniques such as FT-IR, NMR, and X-ray crystal analysis. Such compounds are investigated for their potential as corrosion inhibitors and for their total antioxidant properties, demonstrating significant activity in scavenging radicals compared to standard antioxidants like trolox and α-tocopherol (Akbas et al., 2018).

Antimicrobial and Antifungal Activities

  • Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates synthesized via a microwave-assisted, one-pot, three-component condensation pathway have shown potent in vitro antibacterial and antifungal activities. These compounds exhibit high yields and advantages such as short reaction times and environmental friendliness due to the use of water as a solvent. The synthesized compounds demonstrate significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus Niger and Penicillium chrysogenum (Bhat et al., 2015).

Antihypertensive Activity

  • Research into the synthesis of various 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters has been conducted with the aim of creating biologically active molecules for clinical use with improved activity and reduced toxicity. Some of these synthesized compounds have been tested for their antihypertensive activity, revealing new insights into the structure-activity relationship (Rana et al., 2004).

Anti-ulcer Activity

  • The synthesis of dihydropyrimidines for potential medical applications includes investigating their anti-ulcer activity. Compounds synthesized for this purpose have shown significant activity, with one compound in particular demonstrating maximum anti-ulcer efficacy compared to a control group (Rana et al., 2011).

Properties

IUPAC Name

methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-16(19(24)25-2)17(22-20(27)21-12)13-8-10-15(11-9-13)26-18(23)14-6-4-3-5-7-14/h3-11,17H,1-2H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCVKIWIUNFFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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methyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.